molecular formula C18H21N3O3S B2370365 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 946226-16-0

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2370365
CAS No.: 946226-16-0
M. Wt: 359.44
InChI Key: CSBSKONIIJWFGF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide involves several steps. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in industrial applications for the development of new materials and agrochemicals .

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazinone, a related compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may exert its effects by modulating ion channels or other cellular pathways.

Comparison with Similar Compounds

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide is unique due to its specific structure and functional groups. Similar compounds include other pyridazine derivatives such as pyridazinone and phenylpyridazines . These compounds share some pharmacological activities but differ in their specific molecular interactions and applications .

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-25(23,24)17-11-10-16(20-21-17)14-8-5-9-15(12-14)19-18(22)13-6-3-2-4-7-13/h5,8-13H,2-4,6-7H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBSKONIIJWFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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